molecular formula C8H12ClNO4S3 B14489981 N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide CAS No. 64504-62-7

N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide

Cat. No.: B14489981
CAS No.: 64504-62-7
M. Wt: 317.8 g/mol
InChI Key: FQLMIIOKEOFBEM-UHFFFAOYSA-N
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Description

N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a thiophene ring, a sulfur-containing heterocycle, which is often found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with 4-chlorobutane-1-sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine .

Industrial Production Methods

Industrial production of sulfonamides often involves large-scale chlorosulfonylation of aromatic rings, followed by reaction with amines. This method is efficient but requires careful handling of hazardous reagents. Alternative methods include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while substitution reactions can yield various substituted sulfonamides .

Scientific Research Applications

N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as a diuretic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and 4-chlorobutane-1-sulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

64504-62-7

Molecular Formula

C8H12ClNO4S3

Molecular Weight

317.8 g/mol

IUPAC Name

N-(4-chlorobutylsulfonyl)thiophene-2-sulfonamide

InChI

InChI=1S/C8H12ClNO4S3/c9-5-1-2-7-16(11,12)10-17(13,14)8-4-3-6-15-8/h3-4,6,10H,1-2,5,7H2

InChI Key

FQLMIIOKEOFBEM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NS(=O)(=O)CCCCCl

Origin of Product

United States

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